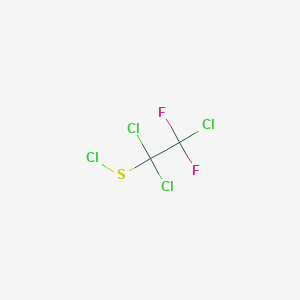
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane is a chemical compound with a complex structure that includes chlorine, sulfur, and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane typically involves the reaction of trichloroethylene with sulfur and fluorine-containing reagents under controlled conditions. Industrial production methods may include the use of catalysts such as antimony, chromium, iron, and alumina at high temperatures to facilitate the reaction. The exact reaction conditions, including temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing chlorine, sulfur, and fluorine atoms into target molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The pathways involved in its action include oxidative stress, disruption of cellular signaling, and interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane can be compared with other similar compounds, such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound is also a chlorofluorocarbon with similar chemical properties but lacks the sulfur atom.
Eigenschaften
CAS-Nummer |
63552-55-6 |
|---|---|
Molekularformel |
C2Cl4F2S |
Molekulargewicht |
235.9 g/mol |
IUPAC-Name |
(1,1,2-trichloro-2,2-difluoroethyl) thiohypochlorite |
InChI |
InChI=1S/C2Cl4F2S/c3-1(4,9-6)2(5,7)8 |
InChI-Schlüssel |
MWHDAAAVFXQPPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(SCl)(Cl)Cl)(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
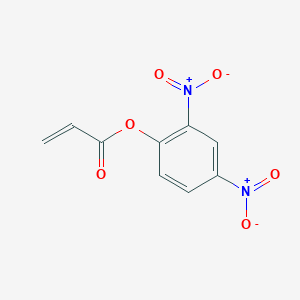

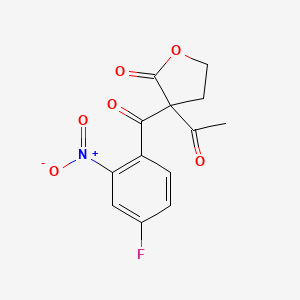
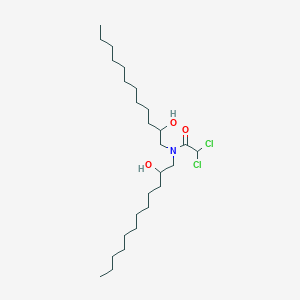
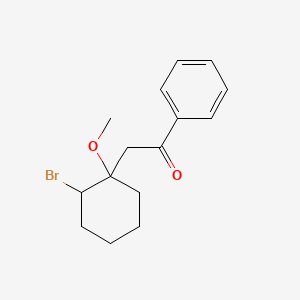
![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
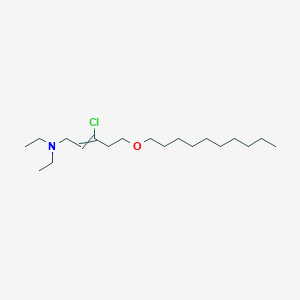

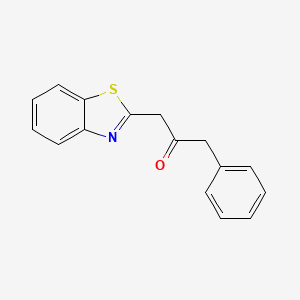
![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
